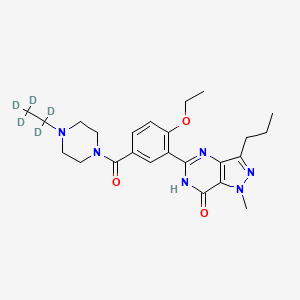

Fondenafil-d5

Description

Fondenafil-d5 (Synonyms: Benzyl Sildenafil-d5) is a deuterium-labeled analog of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to enable precise quantification of sildenafil and its analogs in biological matrices. The compound’s molecular formula is C28H29D5N6O4S, with a molecular weight of 564.74 g/mol (calculated from ). Its deuterium atoms are strategically placed at key positions (e.g., benzyl and piperazine groups) to ensure isotopic stability and minimize interference during analysis. Fondenafil-d5 is supplied by manufacturers like Toronto Research Chemicals and Wuhan Ammagene, emphasizing its role in ensuring reliable therapeutic drug monitoring and metabolic research .

Properties

Molecular Formula |

C24H32N6O3 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |

InChI Key |

BNQTXDVBJLRWNB-QKLSXCJMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fondenafil-d5 involves the incorporation of deuterium into the Fondenafil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of Fondenafil-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Fondenafil-d5 undergoes various types of chemical reactions, including:

Oxidation: Fondenafil-d5 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

Substitution: Halogens, alkylating agents; typically carried out in organic solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Fondenafil-d5 can lead to the formation of oxidized derivatives, while reduction can yield reduced derivatives. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Fondenafil-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer for quantitation during the drug development process. The incorporation of deuterium can help in studying the pharmacokinetics and metabolic profiles of drugs.

Biology: Used in biological studies to investigate the metabolic pathways and mechanisms of action of drugs.

Medicine: Used in medical research to study the effects of deuterium substitution on the pharmacological properties of drugs.

Mechanism of Action

The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, Fondenafil-d5 increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow .

Comparison with Similar Compounds

Comparison with Similar Deuterated PDE-5 Inhibitors

Structural and Chemical Properties

The table below compares Fondenafil-d5 with other deuterated PDE-5 inhibitors used in analytical research:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Fondenafil-d5 | C28H29D5N6O4S | 564.74 | Not specified | Benzyl-substituted, deuterated piperazine |

| Dimethylsildenafil-d5 | C23H27D5N6O4S | 493.64 | Not specified | Methyl groups at N-desmethyl positions |

| Sildenafil-d8 | C22H18D8N6O4S | 482.63 | 171599-83-0 | Deuterium at ethyl and methyl groups |

| Vardenafil-d5 | C23H29D5N6O4S | 500.65 | Not specified | Deuterated ethylpiperazine sulfonyl group |

| Vardenafil Acetyl-d5 | C25H29D5N6O3 | 495.64 | 1330171-51-1 | Acetylated side chain with deuterium |

Key Observations:

- Fondenafil-d5 has the highest molecular weight due to its benzyl substitution, distinguishing it from simpler analogs like Dimethylsildenafil-d5 and Sildenafil-d8 .

- Vardenafil-d5 and its acetylated derivative are tailored for vardenafil quantification, with deuterium placement on the piperazine sulfonyl group .

- Sildenafil-d8 is widely used for sildenafil analysis but lacks the benzyl modification seen in Fondenafil-d5, reducing its utility for specialized analogs .

Research Findings:

- Fondenafil-d5’s benzyl group generates distinct fragmentation patterns in MS, enabling differentiation from non-benzylated sildenafil analogs (e.g., homosildenafil) .

- Dimethylsildenafil-d5 and Sildenafil-d8 show >98% isotopic purity in LC-MS, critical for minimizing background noise in pharmacokinetic studies .

- Vardenafil-d5 demonstrates a 0.1–100 ng/mL linear dynamic range, outperforming non-deuterated standards in precision (<5% RSD) .

Biological Activity

Fondenafil-d5 is a deuterated analog of fondenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound is particularly significant in pharmacological research due to its enhanced stability and altered metabolic properties attributed to the presence of deuterium in its structure.

Fondenafil-d5 functions by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, fondenafil-d5 increases cGMP levels in smooth muscle cells, leading to enhanced vasodilation and improved erectile function. This mechanism is similar to that of other PDE5 inhibitors, such as sildenafil and tadalafil.

Pharmacological Profile

The unique deuterated structure of fondenafil-d5 may result in distinct pharmacokinetic and pharmacodynamic properties compared to its non-deuterated counterpart. The presence of deuterium can influence the compound's stability, potentially leading to:

- Improved Efficacy: Enhanced binding affinity to PDE5.

- Reduced Side Effects: Altered metabolic pathways that may decrease adverse reactions.

Comparative Analysis with Other PDE5 Inhibitors

Fondenafil-d5 shares structural similarities with several established PDE5 inhibitors. The following table summarizes key characteristics of these compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Fondenafil | 1324230-57-0 | Non-deuterated form; widely studied for erectile dysfunction treatment. |

| Sildenafil | 139755-83-2 | First marketed PDE5 inhibitor; known for treating erectile dysfunction. |

| Tadalafil | 171596-29-5 | Longer half-life than sildenafil; used for erectile dysfunction and benign prostatic hyperplasia. |

| Vardenafil | 224785-91-6 | Similar mechanism but distinct chemical structure; used for erectile dysfunction. |

Fondenafil-d5's deuteration may enhance its stability and alter its metabolic pathways, potentially leading to different therapeutic profiles or safety profiles compared to these similar compounds.

Research Findings and Case Studies

Research on fondenafil-d5 has focused on its interactions with biological targets, particularly enzymes involved in the phosphodiesterase pathway. Some notable findings include:

-

Binding Affinity Studies:

- Fondenafil-d5 exhibits a higher binding affinity for PDE5 compared to non-deuterated fondenafil, suggesting potential for greater efficacy in clinical applications.

-

Pharmacokinetic Studies:

- Studies indicate that the deuterated form may have a longer half-life due to slower metabolic degradation, which could improve dosing regimens for patients.

-

Safety Profile Assessments:

- Preliminary data suggest that fondenafil-d5 may have a reduced incidence of common side effects associated with traditional PDE5 inhibitors, such as headaches and flushing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.